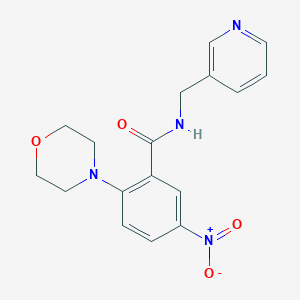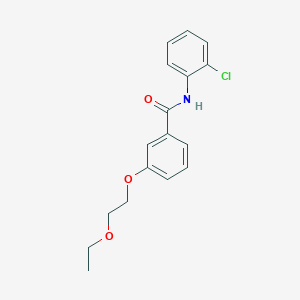![molecular formula C12H8ClF3N4O3 B4228139 N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B4228139.png)
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide
Descripción general
Descripción
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, trifluoromethyl, and nitro functional groups, making it a valuable building block in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-(trifluoromethyl)aniline and 4-nitro-1H-pyrazole.
Acylation Reaction: The key step involves the acylation of 2-chloro-4-(trifluoromethyl)aniline with an acylating agent, such as acetyl chloride, in the presence of a base like pyridine. This forms the intermediate N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide.
Coupling Reaction: The intermediate is then coupled with 4-nitro-1H-pyrazole using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Oxidation: Potassium permanganate, water, acidic or basic conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the chloro group.
Reduction: Amino derivatives.
Oxidation: Oxidized acetamide derivatives.
Aplicaciones Científicas De Investigación
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: Lacks the nitro and pyrazole groups, making it less versatile in certain applications.
2-chloro-4-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound, with different reactivity and applications.
4-nitro-1H-pyrazole: Another precursor, primarily used in pyrazole chemistry.
Uniqueness
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4O3/c13-9-3-7(12(14,15)16)1-2-10(9)18-11(21)6-19-5-8(4-17-19)20(22)23/h1-5H,6H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWUDVUFYCRWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-nitro-2-pyridinyl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4228062.png)
![N-{1-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3,4-dichlorobenzamide](/img/structure/B4228078.png)
![11-(furan-2-yl)-3-methyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4228080.png)


![4-(cyclohexylamino)-N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitrobenzamide](/img/structure/B4228102.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}-4-fluorobenzenesulfonamide](/img/structure/B4228103.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228111.png)
![3,6-dichloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4228125.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]alaninamide](/img/structure/B4228131.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B4228137.png)
![N-(2,5-dimethoxyphenyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4228145.png)
![6-bromo-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4228151.png)
